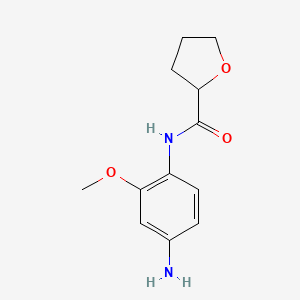

N-(4-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide

Description

Properties

Molecular Formula |

C12H16N2O3 |

|---|---|

Molecular Weight |

236.27 g/mol |

IUPAC Name |

N-(4-amino-2-methoxyphenyl)oxolane-2-carboxamide |

InChI |

InChI=1S/C12H16N2O3/c1-16-11-7-8(13)4-5-9(11)14-12(15)10-3-2-6-17-10/h4-5,7,10H,2-3,6,13H2,1H3,(H,14,15) |

InChI Key |

GTBXIAHEQCZVHU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)N)NC(=O)C2CCCO2 |

Origin of Product |

United States |

Preparation Methods

Key Steps

-

Activation of Carboxylic Acid :

-

Amine Coupling :

| Reagents | Solvent | Conditions | Yield |

|---|---|---|---|

| EDCI + HOBt + DIPEA | DCM | RT, 6–12 hours | Moderate (~50–70%) |

| HATU + DIPEA | DMF | 80°C, 2–4 hours | High (~70–85%) |

| DCC + DMAP | THF | 0°C → RT, 12 hours | Moderate (~60%) |

Note : Yields are inferred from analogous reactions in patents and journals.

Acyl Chloride Intermediate Formation

This method bypasses coupling agents by converting tetrahydrofuran-2-carboxylic acid to an acyl chloride, which reacts directly with the amine.

Procedure

-

Acyl Chloride Synthesis :

-

Amine Reaction :

| Reagents | Solvent | Conditions | Yield |

|---|---|---|---|

| Oxalyl chloride + TEA | DCM | 0°C → RT, 2–6 hours | High (~80–90%) |

| SOCl₂ + Pyridine | THF | Reflux, 4–6 hours | Moderate (~70%) |

Multistep Synthesis via Intermediate Protection

For enhanced selectivity, protecting groups (e.g., Boc ) may be employed to modulate reactivity.

Example Workflow

-

Protection of Amine :

-

Acid Activation :

-

Coupling and Deprotection :

| Step | Reagents | Solvent | Conditions |

|---|---|---|---|

| Boc Protection | Boc₂O, NaOH | Dioxane/H₂O | RT, 3 hours |

| Acid Activation | DCC, DMAP | DCM | RT, 12 hours |

| Coupling & Deprotection | TFA | DCM | RT, 3 hours |

Alternative Solvent Systems

Polar aprotic solvents (e.g., DMA , NMP ) are employed in industrial-scale synthesis for improved solubility and reaction kinetics.

Key Observations

-

DMA (dimethylacetamide) and NMP (1-methyl-2-pyrrolidone) enable reactions at 100–120°C , reducing reaction times.

-

THF/water mixtures facilitate post-reaction workup by inducing crystallization of the product.

Challenges and Optimizations

-

Byproduct Formation : Over-activation of the carboxylic acid can lead to side reactions (e.g., anhydride formation).

-

Solvent Selection : DMF and THF are preferred for compatibility with coupling agents, while DCM is ideal for low-temperature reactions.

-

Scalability : Patents highlight the use of electrochemical methods for enantiomer resolution, though direct applications to this compound remain unreported.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Carbodiimide Coupling | High yield, mild conditions | Cost of HATU/EDCI reagents |

| Acyl Chloride | Simple workup, no coupling agents | Hazardous reagents (SOCl₂, oxalyl) |

| Boc Protection | Enhanced selectivity | Multi-step complexity |

| Polar Aprotic Solvents | High-temperature stability | High cost of DMA/NMP |

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxamide group can produce primary or secondary amines .

Scientific Research Applications

Anticancer Activity

N-(4-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide has shown promising results in anticancer research. Studies indicate that its derivatives can induce apoptosis and inhibit cell proliferation in various cancer cell lines. For instance, the compound has been tested against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, demonstrating significant cytotoxic effects.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | % Cell Viability |

|---|---|---|

| 1 | HepG2 | 33.29 |

| 2 | MCF-7 | 35.01 |

| Doxorubicin | HepG2 | 0.62 |

This table illustrates the effectiveness of the compound compared to established treatments like Doxorubicin.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory properties, particularly in the context of diseases involving tumor necrosis factor (TNF). Research suggests that it may reduce TNF levels, which are implicated in various inflammatory conditions.

Apoptosis Induction

The mechanism behind the anticancer activity of this compound involves the induction of apoptosis through mitochondrial pathways. It promotes pro-apoptotic proteins while inhibiting anti-apoptotic proteins, leading to increased apoptosis in cancer cells.

Cell Cycle Arrest

In addition to apoptosis, this compound has been shown to cause cell cycle arrest, particularly at the S-phase, which inhibits cancer cell proliferation.

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of this compound. The compound exhibits significant antibacterial effects against various pathogens.

Table 2: Antimicrobial Efficacy of this compound

| Compound | Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|---|

| 1 | E. coli | 10.5 | 280 |

| 2 | S. aureus | 13 | 265 |

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Case Study on Anticancer Activity

A study evaluating the anticancer effects of related compounds demonstrated that derivatives of this compound significantly reduced cell viability in HepG2 cells compared to control groups.

Case Study on Antimicrobial Activity

Another study assessed the antimicrobial efficacy using a well diffusion method, confirming the compound's potential against bacterial infections.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets. The amino and methoxy groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in disease processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene Carboxamide Derivatives

describes thiophene carboxamide derivatives (e.g., Compounds 11–15) with structural parallels to the target compound. Key differences include:

- Heterocyclic Core: The thiophene ring (aromatic, sulfur-containing) contrasts with the saturated oxygen-containing THF ring in the target compound.

- Substituents: The thiophene derivatives feature cyano groups, chlorophenyl/nitrophenyl substituents, and hydrazine moieties, which are absent in the target compound. These groups may enhance intermolecular interactions (e.g., hydrogen bonding) but could also reduce metabolic stability.

| Compound | Core Structure | Key Substituents | Melting Point (°C) | Yield (%) |

|---|---|---|---|---|

| 11 (Thiophene) | Thiophene-3-carboxamide | 2-Chlorophenyl, cyano | 156–158 | 66 |

| 15 (Thiophene) | Thiophene-3-carboxamide | Hydrazinocarbonyl, acetamido | >300 | 84 |

| Target | Tetrahydrofuran-2-carboxamide | 4-Amino-2-methoxyphenyl | N/A | N/A |

The higher melting points of thiophene derivatives (e.g., >300°C for Compound 15) suggest stronger crystalline packing forces compared to the target compound, though this remains speculative without direct data .

Furan and Tetrahydrofuran Carboxamides

and highlight furan-2-carboxamide derivatives, such as N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS 923226-70-4), and N-(4-fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide analogues. Key comparisons:

- Aromatic vs. Saturated Rings : Furan (aromatic) vs. THF (saturated) cores affect electron density and rigidity. Aromatic furans may enhance π-π stacking, while THF’s flexibility could improve bioavailability.

- Biological Activity : Furan carboxamides in demonstrated antiviral properties, suggesting that the target compound’s THF core might similarly be explored for therapeutic applications .

Complex Tetrahydrofuran Derivatives with Diverse Substituents

details advanced THF carboxamides with fluorinated and trifluoromethyl groups, such as (2R,3R,4R,5R)-N-(3-carbamoylphenyl)-3-[2-(difluoromethoxy)-3,4-difluoro-phenyl]-4,5-dimethyl-5-(trifluoromethyl)tetrahydrofuran-2-carboxamide . These compounds emphasize:

- Steric and Electronic Effects: Fluorine atoms increase electronegativity and metabolic stability, while trifluoromethyl groups enhance lipophilicity.

- Stereochemistry : The stereochemical complexity in derivatives (e.g., 2S,3R,5S configurations) underscores the importance of spatial arrangement in bioactivity, a factor unaddressed for the target compound .

Benzofuran and Sulfone-Containing Analogues

describes N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide , which shares a carboxamide group but differs in core structure:

- Sulfone vs. THF : The sulfone group in ’s compound introduces strong electron-withdrawing effects, contrasting with the electron-rich THF ring. This could alter solubility and reactivity profiles.

- Substituent Diversity: The 4-ethoxybenzyl group in vs. the 4-amino-2-methoxyphenyl group in the target compound highlights how peripheral substituents direct molecular interactions .

Marketed Analogues and Structural Variants

discusses N-(4-amino-2-methoxyphenyl)-2-methoxyacetamide (CAS 110506-34-8), a structural variant replacing the THF carboxamide with a methoxyacetamide group. Key differences:

- Market Applications : ’s compound is commercially tracked, suggesting industrial relevance, whereas the target compound’s commercial status is unclear .

Biological Activity

N-(4-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

1. Chemical Structure and Properties

This compound is characterized by the following molecular structure:

- Molecular Formula : CHNO

- Molecular Weight : 233.26 g/mol

This compound features a tetrahydrofuran ring, which contributes to its unique pharmacological profile.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and proteins:

- Enzyme Inhibition : The compound has been shown to inhibit histone deacetylases (HDACs) and certain kinases, which are critical in regulating gene expression and cellular signaling pathways. This inhibition leads to altered cellular processes, including apoptosis in cancer cells .

- Cellular Signaling Modulation : By affecting key signaling pathways, this compound can induce cell cycle arrest and promote apoptosis in cancerous cells. For instance, studies indicate that it can significantly decrease the viability of breast cancer cell lines such as MDA-MB-231 and MCF-7 .

3.1 Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound:

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Study A | MDA-MB-231 | 5.5 | Induces apoptosis |

| Study B | MCF-7 | 6.0 | Inhibits proliferation |

| Study C | HT29 | 4.9 | Cell cycle arrest |

The compound shows selective toxicity towards cancer cells compared to normal cells, making it a promising candidate for further development .

3.2 Other Biological Activities

Beyond its anticancer properties, this compound exhibits other biological activities:

- Anti-inflammatory Effects : It has demonstrated significant inhibition of nitric oxide (NO) production in LPS-induced microglial cells, suggesting potential applications in neuroinflammation .

- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antibacterial activity against various strains, although further research is needed to establish its efficacy .

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, the efficacy of this compound was evaluated against multiple cancer cell lines:

- Methodology : The compound was administered at varying concentrations to assess its impact on cell viability.

- Findings : Significant reductions in cell viability were observed at concentrations above 5 µM, with enhanced apoptosis markers noted through annexin V staining assays.

Case Study 2: Mechanistic Insights

A mechanistic study investigated the binding interactions between this compound and HDACs:

- Results : The compound was found to form hydrogen bonds with the active site residues of HDACs, leading to effective enzyme inhibition and subsequent changes in gene expression profiles .

5. Conclusion

This compound presents a compelling case for further investigation as a therapeutic agent due to its multifaceted biological activities, particularly in cancer treatment. Continued research into its mechanisms of action and therapeutic applications will be crucial for developing effective treatments based on this compound.

Q & A

Q. What safety protocols should be followed when handling N-(4-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide?

- Methodological Answer : While specific safety data for this compound is limited, extrapolation from structurally similar carboxamides (e.g., N-(4-Aminophenyl)-5-methylfuran-3-carboxamide) suggests:

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Work in a fume hood to minimize inhalation of dust/aerosols .

- Emergency Measures : For accidental exposure, rinse eyes with water for 15 minutes and seek medical evaluation .

- Storage : Store in a cool, dry place away from incompatible reagents .

Q. What synthetic routes are effective for preparing this compound?

- Methodological Answer :

- Step 1 : Couple tetrahydrofuran-2-carboxylic acid with 4-amino-2-methoxyaniline using carbodiimide-mediated amidation (e.g., EDCI/HOBt) .

- Step 2 : Purify via column chromatography (eluent: dichloromethane/ethyl acetate, 9:1) to isolate the product .

- Yield Optimization : Monitor reaction progress by TLC and adjust stoichiometry to reduce side products .

Q. Which analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) to assign peaks, referencing shifts in analogous carboxamides (e.g., δ 7.60–7.40 ppm for aromatic protons) .

- Purity Assessment : Employ HPLC with a C18 column (acetonitrile/water gradient) and compare retention times to standards .

- Mass Analysis : High-resolution mass spectrometry (HRMS) to confirm molecular ion ([M+H]+) and rule out impurities .

Advanced Research Questions

Q. What pharmacological targets are plausible for tetrahydrofuran-2-carboxamide derivatives?

- Methodological Answer :

- Opioid Receptor Binding : Structural analogs like THF-F (a controlled opioid) interact with μ-opioid receptors. Conduct competitive binding assays using [³H]-DAMGO to assess affinity .

- Adrenoceptor Antagonism : Alfuzosin, a related carboxamide, selectively blocks α₁-adrenoceptors. Use isolated tissue assays (e.g., rat prostate smooth muscle) to evaluate activity .

- Note : Structural differences (e.g., 4-amino-2-methoxyphenyl vs. phenethylpiperidine) may alter target specificity .

Q. How can metabolic stability and CYP-mediated degradation be evaluated?

- Methodological Answer :

- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH, then quantify parent compound via LC-MS/MS. Compare half-life to Alfuzosin (t½ = 10 hours, CYP3A4-dependent) .

- Enzyme Inhibition Screening : Test against CYP isoforms (3A4, 2D6) using fluorescent probes to identify metabolic liabilities .

Q. What computational approaches predict aldehyde oxidase (AO) selectivity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions between the compound and AO active sites. Prioritize residues involved in hydrogen bonding (e.g., Glu1267, Phe885) .

- QSAR Modeling : Train a model on carboxamide derivatives with known AO metabolism data to predict oxidation sites .

Q. How do literature contradictions inform experimental design for this compound?

- Methodological Answer :

- Synthetic Yields : reports 27% yield for a similar carboxamide, suggesting optimization (e.g., solvent choice, temperature) is critical .

- Biological Activity : While THF-F is an opioid, Alfuzosin acts on adrenoceptors. Design functional assays (e.g., cAMP signaling) to resolve target ambiguity .

Q. What environmental impact assessments are recommended for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.